Trimethylsilyl (diethoxyphosphinoyl)acetate
Overview
Description
Scientific Research Applications
Polymer Synthesis
Trimethylsilyl groups play a pivotal role in the synthesis of all-aromatic hyperbranched polyesters. They are used as end groups that can be hydrolyzed to form polymers with phenol terminal groups. The trimethylsilyl groups are notably stable and can be transformed under specific conditions, illustrating their utility in polymer chemistry for tailoring the properties of materials (Turner et al., 1993).
Chemical Synthesis
Trimethylsilyl esters of aminomethylenediphosphonic acids are synthesized through the interaction of trimethylsilyl esters with a mixture of triethyl orthoformate and ethanol. This method emphasizes the reactivity and utility of trimethylsilyl groups in the synthesis of complex organic molecules, demonstrating their broad applicability in chemical synthesis (Prishchenko et al., 2015).
Material Chemistry
In material chemistry, trimethylsilyl groups are utilized to modify the surface properties of materials. For instance, trimethylsilyl functionalized SiO2 derived films exhibit superhydrophobicity, but their adhesion and abrasion-resistant properties are often limited. Research has focused on improving these properties by integrating trimethylsilyl functionalized SiO2 nanoparticles with other compounds to enhance the durability and functional performance of the resulting materials (Das et al., 2014).
Battery Technology
In the realm of battery technology, trimethylsilyl groups are instrumental in the development of high-performance lithium-ion batteries. Compounds like tris(trimethylsilyl) phosphite are used as electrolyte additives to improve the cyclic stability and rate capability of high-voltage cathodes. This application underscores the role of trimethylsilyl groups in enhancing the efficiency and longevity of energy storage devices (Mai et al., 2014).
Safety And Hazards
Trimethylsilyl (diethoxyphosphinoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and avoid release to the environment .
properties
IUPAC Name |
trimethylsilyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5PSi/c1-6-12-15(11,13-7-2)8-9(10)14-16(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDZGBMGSRVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)O[Si](C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216328 | |
Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl (diethoxyphosphinoyl)acetate | |
CAS RN |
66130-90-3 | |
Record name | Trimethylsilyl 2-(diethoxyphosphinyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66130-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066130903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSILYL (DIETHOXYPHOSPHINOYL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT66BD6L62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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